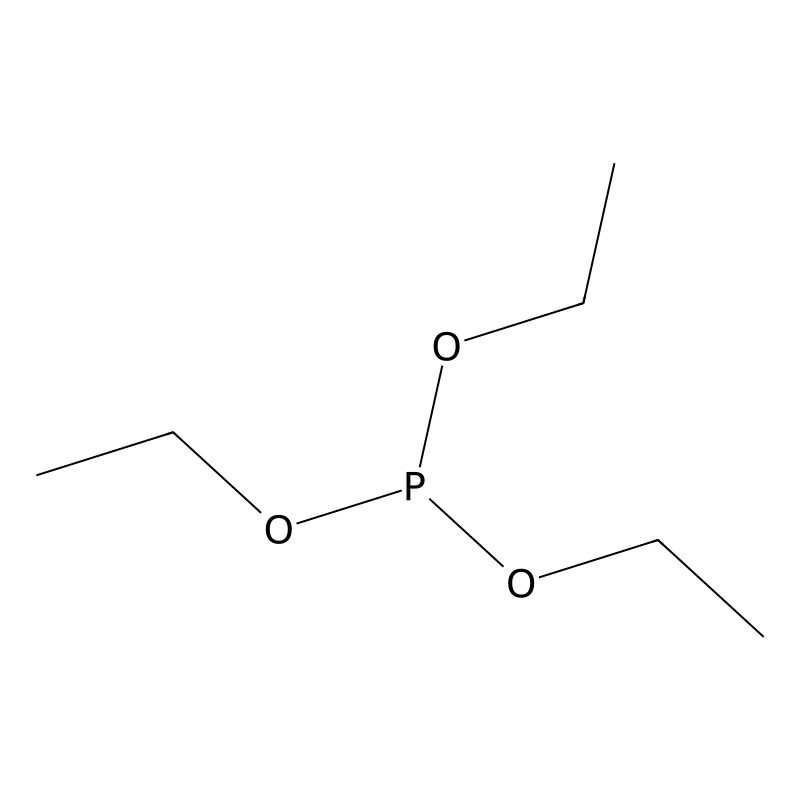

Triethyl phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Organic Synthesis:

As a Reactant

TEP acts as a valuable reagent in organic synthesis, particularly for the preparation of phosphonate esters. Its ability to react with various electrophiles allows for the introduction of a phosphonate group into organic molecules []. This functionality is essential for creating pharmaceuticals, agrochemicals, and fire retardants.

As a Reducing Agent

Due to its reducing properties, TEP can be used in specific reactions to convert nitro groups to amines. This application finds use in the synthesis of various organic compounds [].

Organometallic Chemistry:

- As a Ligand: TEP forms stable complexes with transition metals, making it a valuable ligand in organometallic chemistry. These complexes are often used as catalysts in various organic transformations.

Analytical Chemistry:

- As a Reference Standard: TEP serves as a reference standard in Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy due to its well-defined phosphorus chemical shift. This allows for the identification and characterization of other phosphorus-containing compounds in a sample.

Triethyl phosphite is an organophosphorus compound with the chemical formula and is classified as a trialkyl phosphite. It is a colorless liquid with a characteristic odor and is used primarily in organic synthesis. This compound is notable for its reactivity, particularly as an alkylating agent and a nucleophile in various

Several methods exist for synthesizing triethyl phosphite:

- Direct Phosphorylation: Triethyl phosphite can be synthesized by reacting phosphorus trichloride with ethanol under controlled conditions. This method typically yields high purity products.

- Esterification: The reaction of phosphorus acid with ethyl alcohol can also produce triethyl phosphite through esterification processes.

- Phosphorylation of Alcohols: Another method involves the phosphorylation of ethyl alcohol using phosphorus oxychloride or similar reagents.

These methods vary in complexity and yield, with direct phosphorylation being the most common approach in laboratory settings .

Uniqueness of Triethyl Phosphite:

- Triethyl phosphite's higher reactivity compared to trimethyl phosphite makes it more suitable for certain synthetic applications.

- Its ability to hydrolyze rapidly under acidic conditions allows for versatile use in various chemical environments.

Interaction studies involving triethyl phosphite focus on its reactivity with various substrates:

- With Aromatic Amines: The compound has been shown to react with aromatic amines under specific conditions, leading to a range of N-alkylated products .

- With Olefins: Studies indicate that triethyl phosphite can effectively interact with activated olefins, showcasing its utility in hydrophosphinylation reactions .

These interactions underline its versatility as a reagent in organic chemistry.

Physical Description

COLOURLESS LIQUID.

Color/Form

XLogP3

Boiling Point

157.9 °C

157-159 °C

Flash Point

54 °C (129 °F) - closed cup

54 °C c.c.

Density

0.9629 g at 20 °C

Relative density (water = 1): 0.97

Odor

Characteristic, obnoxious phosphite odo

Melting Point

UNII

GHS Hazard Statements

H226 (96.23%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (66.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (21.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (70.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (23.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (21.51%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (58.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of ethyl alcohol and phosphorus trichloride in the presence of a tertiary amine.

General Manufacturing Information

Certain phosphorous compounds such as tri-ethyl phosphite are used as sugarcane ripeners.

Triethyl phosphite is a Schedule 3B precursor.